3H-Indole, 3-azido-2,3-diphenyl-
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Overview
Description
3H-Indole, 3-azido-2,3-diphenyl- is a compound that belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in various natural products and pharmaceuticals. The compound 3H-Indole, 3-azido-2,3-diphenyl- is characterized by the presence of an azido group (-N3) and two phenyl groups attached to the indole core. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indole, 3-azido-2,3-diphenyl- typically involves the introduction of the azido group to the indole core. One common method is the reaction of 3H-indole, 2,3-diphenyl- with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of 3H-Indole, 3-azido-2,3-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-Indole, 3-azido-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3H-Indole, 3-azido-2,3-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indole, 3-azido-2,3-diphenyl- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s indole core can interact with various enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
3H-Indole, 2,3,3-trimethyl-: Another indole derivative with different substituents.
Indole-3-carbaldehyde: An indole derivative with an aldehyde group.
Uniqueness
3H-Indole, 3-azido-2,3-diphenyl- is unique due to the presence of the azido group and two phenyl groups, which impart distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61186-41-2 |
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Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-azido-2,3-diphenylindole |
InChI |
InChI=1S/C20H14N4/c21-24-23-20(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19(20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
AUGDCARGDVCRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2(C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
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